molecular formula C10H10O4 B120961 3-(3,4-Methylenedioxyphenyl)propionic acid CAS No. 2815-95-4

3-(3,4-Methylenedioxyphenyl)propionic acid

Cat. No. B120961
CAS RN: 2815-95-4
M. Wt: 194.18 g/mol
InChI Key: UIYJGLLTSVRSBM-UHFFFAOYSA-N
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Description

3-(3,4-Methylenedioxyphenyl)propionic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds and their analyses, which can be informative for understanding the properties and analysis of related substances. For instance, the analysis of impurities in pharmaceuticals, as seen with 3-[4-(2-Methylpropyl)phenyl]propanoic acid, an impurity of ibuprofen, demonstrates the importance of accurate and sensitive analytical methods in the quality control of medicinal compounds .

Synthesis Analysis

The synthesis of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, involves regiospecific reactions, which are crucial for obtaining the desired product with the correct structural orientation . Similarly, the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant, shows the importance of optimizing reaction conditions to improve yield, such as using KOH as a catalyst and controlling the reaction temperature and material ratios . These insights into the synthesis of structurally related compounds can be applied to the synthesis of 3-(3,4-Methylenedioxyphenyl)propionic acid, emphasizing the need for precise control over reaction parameters to achieve high purity and yield.

Molecular Structure Analysis

The molecular structure of compounds can be determined using various spectroscopic techniques, but sometimes these techniques may not provide clear identification. For example, single-crystal X-ray analysis was necessary to unambiguously determine the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid . This highlights the importance of using advanced structural determination methods to confirm the molecular structure of complex organic compounds, which would be relevant for 3-(3,4-Methylenedioxyphenyl)propionic acid as well.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 3-(3,4-Methylenedioxyphenyl)propionic acid. However, the analysis of related compounds and their reactions can provide insights into the types of reactions that such a compound might undergo. For example, the formation of hydrogen-bonded dimers in the solid state of carboxylic acid groups is a common reaction . Understanding these types of reactions can help predict the behavior of 3-(3,4-Methylenedioxyphenyl)propionic acid in various environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are essential for its characterization and application. For instance, the melting point of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate was determined to be between 63-65 °C, which is an important physical property for its identification and purity assessment . Similarly, the development of a novel reversed-phase HPLC method for the evaluation of pharmacopoeial impurity F of ibuprofen demonstrates the significance of analytical methods in determining the chemical properties of a compound . These methods and property assessments are relevant for a comprehensive analysis of 3-(3,4-Methylenedioxyphenyl)propionic acid, as they provide a basis for its identification, purity, and quality control.

Scientific Research Applications

Supramolecular Dendrimer Synthesis

The synthesis of supramolecular dendrimers utilizes 3-(3,4-Methylenedioxyphenyl)propionic acid. Methyl esters of this compound and related acids are used in a convergent iterative strategy to prepare dendrons, leading to the creation of supramolecular dendrimers with diverse applications in materials science. These dendrimers can self-assemble into various structures, offering potential uses in nanotechnology and materials engineering (Percec et al., 2006).

Synthesis of Antioxidants and Flame Retardants

Research has shown the utility of derivatives of 3-(3,4-Methylenedioxyphenyl)propionic acid in synthesizing compounds with antioxidant properties. These derivatives are significant in the production of flame retardants for materials like polyester, enhancing their safety and durability (Yan, 1999).

Derivatization in Chemical Synthesis

Derivatization of 3-(3,4-Methylenedioxyphenyl)propionic acid is achieved through various chemical reactions, such as laccase-catalyzed N-coupling with aromatic and aliphatic amines. This process has implications in organic synthesis, leading to the production of novel compounds for various applications (Mikolasch et al., 2002).

Applications in Polymer Science

In polymer science, 3-(4-Hydroxyphenyl)propionic acid, a related compound, is used as a chain extender in the synthesis of bionanocomposites. This application is crucial for developing biodegradable materials with enhanced thermal and mechanical properties, indicating a potential for creating more sustainable materials (Totaro et al., 2017).

Biodegradation Research

In biodegradation research, Escherichia coli's ability to utilize 3-phenylpropionic and its hydroxy derivatives as carbon sources has been studied. This research provides insights into the microbial degradation of complex organic compounds, which is vital for understanding environmental processes and waste management (Burlingame & Chapman, 1983).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation. It’s harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1,3,5H,2,4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYJGLLTSVRSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182422
Record name Hydrocinnamic acid, 3,4-(methylenedioxy)-
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Methylenedioxyphenyl)propionic acid

CAS RN

2815-95-4
Record name 1,3-Benzodioxole-5-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2815-95-4
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Record name 3-(Benzodioxol-5-yl)propionic acid
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Record name 3-(3,4-Methylenedioxyphenyl)propionic acid
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Record name Hydrocinnamic acid, 3,4-(methylenedioxy)-
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Record name Benzo-1,3-dioxole-5-propionic acid
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Record name 3-(BENZODIOXOL-5-YL)PROPIONIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of 10.0 g of 3,4-methylenedioxycinnamic acid dissolved in 130 ml of 10% NaOH and 80 ml of distilled water was added 1.0 g of 5% Pd-C. This mixture was reacted at 40 psi until the consumption of hydrogen gas was ceased and then filtered through a Celite layer. The filtrate was acidified with concentrated hydrochloric acid, allowed to be cooled and filtered to give solids. The obtained solids were washed twice with 100 ml of cold water and dried to provide 9.8 g(yield 97%) of 3-(3,4-methylenedioxyphenyl) propanoic acid, having the characteristics of: NMR(CDCl3, 200 MHz) δ2.62(t, J=7 Hz, 2H, CH2), 2.88(t, J=7 Hz, 2H, CH2N), 5.93(s, 2H, CH2O2), 6.63-6.76(s, 3H, ArH).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 5 ml of absolute methanol was dissolved 500 mg of 3,4-methylenedioxy-cinnamic acid, followed by adding thereto 50 mg of 10% palladium-carbon, and the reaction was carried out with stirring in a hydrogen stream at room temperature for 5 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
50 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

3-benzo-1,3-dioxol-5-ylacrylic acid (2 g) was hydrogenated in ethanol (50 ml) over 5% Pd-C under a pressure of hydrogen at 10 psi for 40 mins to give 3-benzo-1,3-dioxol-5-ylpropionic acid (1.67 g, 80% yield) as a solid, m.p. 86.1°-88.3° C. (Lit m.p. 87-88° C.)10 7.2 Synthesis of 3-benzo-1,3-dioxol-5-ylpropionic acid piperidide (RV-C03)
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Quantity
2 g
Type
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Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

3-benzo-1,3-dioxol-5-ylacrylic acid (2 g) was hydrogenated in ethanol (50 ml) over 5% Pd-C under a pressure of hydrogen at 10 psi for 40 mins to give 3-benzo-1,3-dioxol-5-ylpropionic acid (1.67 g, 80% yield) as a solid, m.p. 86.1°-88.3° C. (Lit m.p. 87-88° C.)10.
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
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50 mL
Type
solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Methylenedioxyphenyl)propionic acid
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3-(3,4-Methylenedioxyphenyl)propionic acid
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3-(3,4-Methylenedioxyphenyl)propionic acid
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3-(3,4-Methylenedioxyphenyl)propionic acid

Citations

For This Compound
38
Citations
J Klungsøyr, RR Scheline - Acta pharmacologica et …, 1981 - Wiley Online Library
The metabolism of the 3,4‐methylenedioxy derivatives of mandelic acid (1), phenylacetic acid (2), benzoic acid (3), 3‐phenylpropionic acid (4) and cinnamic acid (5) was studied in rats. …
Number of citations: 12 onlinelibrary.wiley.com
RH Barry, AM Mattocks… - Journal of the American …, 1948 - ACS Publications
O CH2—C—COOH been shown9 that 3, 4-substituted benzylaceto-acetic esters, eg, 3, 4-methylenedioxybenzylacetoacetic ester, are sensitive to a high concentration of acids and …
Number of citations: 19 pubs.acs.org
P Raboisson, RL DesJarlais, R Reed, J Lattanze… - European journal of …, 2007 - Elsevier
The vitronectin receptor α v β 3 has been identified as a promising potential target for the treatment of osteoporosis, diabetic retinopathy and cancer. We have recently reported 5-…
Number of citations: 40 www.sciencedirect.com
S Nishiyama, S Yamamura - Chemistry Letters, 1981 - journal.csj.jp
Some esters with two C 6 –C 3 units have been oxidized with thallium (III) trifluoroacetate to afford the corresponding lactones of medium-sized rings, one of which is an 11-membered …
Number of citations: 6 www.journal.csj.jp
O HOSHINO, K KIKUCHI, H OGOSE… - Chemical and …, 1987 - jstage.jst.go.jp
No. 9 3667 oily products, which were subjected to preparative thin layer chromatography (TLC) to afford an aldehyde-amide (7a)(20.5%) and 2-acetoxyhomoaporphine (4a)(25.3%). …
Number of citations: 5 www.jstage.jst.go.jp
T Chikamoto - Agricultural and Biological Chemistry, 1964 - Taylor & Francis
Piperonylic acid and its higher homologues were esterified with (±)-cis-chrysanthemol, (±)-trans-chrysanthemol, (±)-allethrolone and piperonyl alcohol. The toxicities of the esters …
Number of citations: 6 www.tandfonline.com
V Danilova, G Hellekant, JM Tinti… - Journal of …, 1998 - journals.physiology.org
Danilova, Vicktoria, Göran Hellekant, Jean-Marie Tinti, and Claude Nofre. Gustatory responses of the hamster Mesocricetus auratus to various compounds considered sweet by …
Number of citations: 93 journals.physiology.org
K Tanaka, K Matsuo, AI Nakanishi, T Hatano… - Chemical and …, 1983 - jstage.jst.go.jp
On the basis of the generally accepted view that copper ions take part in the occurrence of inflammation, hydroxamic acids and acid hydrazides derived from various substituted …
Number of citations: 45 www.jstage.jst.go.jp
V Danilova, Y Danilov, T Roberts… - Journal of …, 2002 - journals.physiology.org
Whole nerve, as well as single fiber, responses in the chorda tympani proper (CT) and glossopharyngeal (NG) nerves of common marmosets were recorded during taste stimulation with …
Number of citations: 82 journals.physiology.org
WJ Hoekstra, BE Maryanoff, BP Damiano… - Journal of medicinal …, 1999 - ACS Publications
Although intravenously administered antiplatelet fibrinogen receptor (GPIIb/IIIa) antagonists have become established in the acute-care clinical setting for the prevention of thrombosis, …
Number of citations: 87 pubs.acs.org

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